(R)-N-ethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-ethylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique stereochemistry and functional groups make it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-N-ethylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine with ethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the desired stereochemistry is achieved. The reaction is usually carried out in an organic solvent at a controlled temperature to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and distillation, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(R)-N-ethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(R)-N-ethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (R)-N-ethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-ethylpyrrolidine-2-carboxamide: The enantiomer of (R)-N-ethylpyrrolidine-2-carboxamide with different stereochemistry.
N-methylpyrrolidine-2-carboxamide: A similar compound with a methyl group instead of an ethyl group.
Pyrrolidine-2-carboxamide: The parent compound without the N-ethyl substitution.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2R)-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |
InChI Key |
KACAMSDOZKVKNP-ZCFIWIBFSA-N |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCN1 |
Canonical SMILES |
CCNC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.